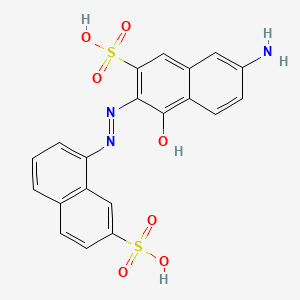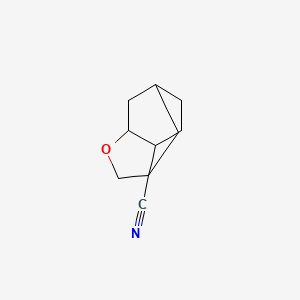
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of bromine, chlorine, carbonyl, and sulfonate functional groups attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the bromination of a benzene derivative. The general synthetic route includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (Cl2, Br2) in the presence of catalysts like FeCl3 or AlCl3.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohols or other reduced forms of the carbonyl group.
Oxidation: Sulfonic acids or other oxidized forms of the sulfonate group.
Aplicaciones Científicas De Investigación
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of multiple functional groups allows it to form various types of bonds, including hydrogen bonds, ionic bonds, and covalent bonds, with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorophenyl 4-methylbenzene-1-sulfonate
- 4-Bromo-2-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- 2-Chloro-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
Uniqueness
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorocarbonyl, and sulfonate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Número CAS |
77823-21-3 |
|---|---|
Fórmula molecular |
C14H10BrClO4S |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(2-bromo-4-carbonochloridoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrClO4S/c1-9-2-5-11(6-3-9)21(18,19)20-13-7-4-10(14(16)17)8-12(13)15/h2-8H,1H3 |
Clave InChI |
GKHXTGBBEPSLAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)





![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
